molecular formula C11H12N4O2 B14153905 N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B14153905
M. Wt: 232.24 g/mol
InChI Key: IRWCNNCGHYUGES-WUXMJOGZSA-N
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Description

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a pyrazole ring and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole or furan derivatives.

Scientific Research Applications

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Biology: The compound exhibits biological activities, including antimicrobial, antioxidant, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of sensors and chemosensors for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both pyrazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and exhibit multiple biological activities sets it apart from other similar compounds.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-8-9(7-15(2)14-8)6-12-13-11(16)10-4-3-5-17-10/h3-7H,1-2H3,(H,13,16)/b12-6+

InChI Key

IRWCNNCGHYUGES-WUXMJOGZSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)C2=CC=CO2)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC=CO2)C

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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